molecular formula C13H8F3NO2 B1386518 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1086379-09-0

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No. B1386518
M. Wt: 267.2 g/mol
InChI Key: ZLTRNOGUEBNJRG-UHFFFAOYSA-N
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Description

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a chemical compound with the formula C₁₃H₈F₃NO₂ . It has a molecular weight of 267.21 . The compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, both of which are attached to a benzaldehyde group .


Synthesis Analysis

The synthesis of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” and similar compounds often involves the introduction of a trifluoromethyl group into a pyridine ring . This can be achieved through various methods, including the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is characterized by a trifluoromethyl group (-CF3), a pyridine ring, and a benzaldehyde group . The trifluoromethyl group is attached to the 6-position of the pyridine ring, and the benzaldehyde group is attached to the 4-position of the pyridine ring via an oxygen atom .


Physical And Chemical Properties Analysis

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is a compound with the formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 . It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a benzaldehyde group .

Safety And Hazards

“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde” is classified as an irritant . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTRNOGUEBNJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.5 g, 8.26 mmol) and 4-hydroxybenzaldehyde (1.009 g, 8.26 mmol) in DMF (18 mL), was added K2CO3 (1.713 g, 12.39 mmol). The mixture was heated at 130° C. for 5 h, and then transferred to a sealed tube and heated with a microwave condition at 135° C. for 3 h. After cooling, the reaction mixture was diluted in water, extracted with EA. The organic phase was washed with water and brine, dried over Na2SO4, concentrated to afford the title compound (2.10 g) as a brown oil. LCMS: rt=3.25 min, [M+H+]=268
Quantity
1.5 g
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reactant
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1.009 g
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reactant
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1.713 g
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reactant
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18 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-chloro-6-(trifluoromethyl)pyridine and 4-hydroxybenzaldehyde.
[Compound]
Name
D4
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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